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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

A detailed comparative analysis of the spectroscopic signatures of 2-nitrobenzoic acid, 3-
nitrobenzoic acid, and 4-nitrobenzoic acid for researchers and professionals in drug
development.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), serve as crucial
building blocks in organic synthesis, particularly in the pharmaceutical and dye industries.
While sharing the same chemical formula (C7HsNOa4), the positional variance of the nitro (-NO2)
and carboxylic acid (-COOH) groups on the benzene ring imparts distinct physicochemical
properties to each isomer.[1][2] These differences are vividly reflected in their spectroscopic
profiles, providing a reliable means of identification and characterization. This guide presents a
comparative analysis of their Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of the three nitrobenzoic acid isomers. These values highlight the subtle yet significant
electronic and structural differences between them.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands
corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as
well as the benzene ring.[1]
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Functional Vibrational 2-Nitrobenzoic  3-Nitrobenzoic  4-Nitrobenzoic
Group Mode Acid (cm™?) Acid (cm™?) Acid (cm™?)
O-H (Carboxylic Stretching
_ ~3200-2500 ~3100-2500 ~3100-2500
Acid) (broad)
C=0 (Carboxylic ]
_ Stretching ~1700[1][2] ~1700[1][2] ~1700[1][2]
Acid)
N-O (Nitro Asymmetric
_ ~1530[1][2] ~1530[1][2] ~1525[1][2]
Group) Stretching
N-O (Nitro Symmetric
_ ~1350[1][2] ~1350[1][2] ~1345[1][2]
Group) Stretching
C-H (Aromatic) Stretching ~3100-3000 ~3100-3000 ~3100-3000
C=C (Aromatic) Stretching ~1600-1450 ~1600-1450 ~1600-1450

Note: The exact
peak positions
can vary slightly
depending on the
sample
preparation and
the instrument
used.[1]

Table 2: 1H NMR Spectroscopic Data (DMSO-ds)

Proton NMR spectra reveal distinct chemical shifts and splitting patterns for the aromatic
protons of each isomer, directly reflecting the electronic environment influenced by the
electron-withdrawing nitro and carboxylic acid groups.
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Isomer

Chemical Shift (6, ppm) and Multiplicity

2-Nitrobenzoic Acid

~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[2]

3-Nitrobenzoic Acid

~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[2]

4-Nitrobenzoic Acid

~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d,
2H, Ar-H)[2][3]

Note: Chemical shifts are approximate and can

vary with solvent and concentration.[2]

Table 3: 13C NMR Spectroscopic Data (DMSO-ds)

Carbon NMR provides further distinction, with the chemical shifts of the carbon atoms in the

benzene ring being sensitive to the position of the substituents.

Isomer

Chemical Shifts (6, ppm)

2-Nitrobenzoic Acid

~166, 148, 134, 132, 130, 129, 124[2]

3-Nitrobenzoic Acid

~165, 148, 136, 131, 130, 127, 123[2]

4-Nitrobenzoic Acid

~166, 150, 136, 131, 130, 124[2][3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Ethanol)

The position of the nitro group influences the electronic transitions within the molecule, leading

to differences in their UV-Vis absorption maxima.

Isomer

Amax (nm)

2-Nitrobenzoic Acid

215, 255[4]

3-Nitrobenzoic Acid

Not explicitly found in search results.

4-Nitrobenzoic Acid

~258

Table 5: Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion
and its fragments. For all isomers, the molecular weight is 167.12 g/mol .

Isomer lonization Mode Key m/z Values
2-Nitrobenzoic Acid ESI- 166.1 [M-H]7[5]
3-Nitrobenzoic Acid ESI- 166.1 [M-H]~[5]
4-Nitrobenzoic Acid El 167 [MJ7, 150, 121, 93, 65[6]

[7]

Experimental Workflow and Methodologies

The following diagram illustrates the general workflow for the spectroscopic comparison of the
nitrobenzoic acid isomers.

Experimental Workflow for Spectroscopic Comparison
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Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

Detailed Experimental Protocols

1. Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a
KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
bromide and pressing the mixture into a thin disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm~1. A
background spectrum is collected first and automatically subtracted from the sample
spectrum. The data is acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer is dissolved in
about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-de (DMSO-de), in an
NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[1]

 Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHZz).[1]

o Data Acquisition: Both *H and 3C NMR spectra are acquired. For *H NMR, standard
acquisition parameters are used. For 13C NMR, a proton-decoupled experiment is performed
to simplify the spectrum.[1]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by
dissolving a known mass of the compound in a specific volume of a suitable solvent, such as
ethanol.[1][8] These stock solutions are then diluted to an appropriate concentration to
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ensure that the absorbance values are within the linear range of the instrument (typically 0.1-
1.0).[1]

e Instrumentation: A UV-Vis spectrophotometer.[1]

o Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm
using a quartz cuvette with a 1 cm path length.[1] A baseline correction is performed using
the solvent as a reference.[1]

4. Mass Spectrometry (MS)

o Sample Preparation: For techniques like Electrospray lonization (ESI), the sample is
dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer
via direct infusion or after separation by liquid chromatography.[9] For Electron lonization
(El), the sample is introduced into the ion source, where it is vaporized and bombarded with
electrons.

 Instrumentation: A mass spectrometer, which can be coupled with a separation technique
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

o Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode.
Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and
its characteristic fragments.

In conclusion, the spectroscopic data presented provides distinct fingerprints for 2-, 3-, and 4-
nitrobenzoic acid. The differences in their IR, NMR, UV-Vis, and MS spectra are a direct
consequence of the varied substitution patterns on the benzene ring, which influences the
electronic distribution and vibrational modes of the molecules. This comparative guide serves
as a valuable resource for the accurate identification and characterization of these important
chemical compounds in research and development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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